molecular formula C10H19NO4 B13783634 N-Hexyl aspartic acid

N-Hexyl aspartic acid

Cat. No.: B13783634
M. Wt: 217.26 g/mol
InChI Key: PYDOKXUMDNRVSO-UHFFFAOYSA-N
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Description

N-Hexyl aspartic acid is a derivative of aspartic acid, an α-amino acid used in the biosynthesis of proteins. This compound features a hexyl group attached to the nitrogen atom of the aspartic acid molecule. The addition of the hexyl group modifies the physical and chemical properties of the aspartic acid, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hexyl aspartic acid can be synthesized through the reaction of aspartic acid with hexylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aspartic acid and hexylamine . The reaction is carried out in an organic solvent like dichloromethane under mild conditions to prevent the decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound may involve the use of solid-phase synthesis techniques, where the aspartic acid is anchored to a solid support and reacted with hexylamine in the presence of a coupling agent . This method allows for the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl aspartic acid undergoes various chemical reactions, including:

    Oxidation: The hexyl group can be oxidized to form hexanoic acid derivatives.

    Reduction: The carboxyl groups of aspartic acid can be reduced to form alcohol derivatives.

    Substitution: The amide bond can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Hexanoic acid derivatives.

    Reduction: Alcohol derivatives of aspartic acid.

    Substitution: Various substituted amides and thioamides.

Scientific Research Applications

N-Hexyl aspartic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hexyl aspartic acid involves its interaction with specific molecular targets and pathways. The hexyl group enhances the hydrophobic interactions with target proteins, potentially altering their structure and function. This can lead to the inhibition of enzyme activity or the modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hexyl aspartic acid is unique due to the presence of the long hexyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring enhanced hydrophobic interactions, such as in drug delivery systems and the synthesis of hydrophobic polymers.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

2-(hexylamino)butanedioic acid

InChI

InChI=1S/C10H19NO4/c1-2-3-4-5-6-11-8(10(14)15)7-9(12)13/h8,11H,2-7H2,1H3,(H,12,13)(H,14,15)

InChI Key

PYDOKXUMDNRVSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(CC(=O)O)C(=O)O

Origin of Product

United States

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